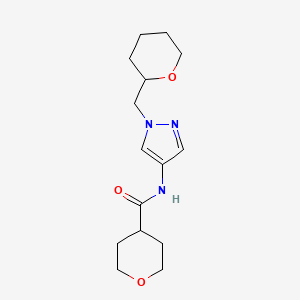

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-carboxamide

Description

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-carboxamide is a heterocyclic compound featuring a pyrazole core substituted with a tetrahydro-2H-pyran-2-ylmethyl group at the 1-position. The 4-position of the pyrazole is linked via an amide bond to a tetrahydro-2H-pyran-4-carboxamide moiety. This structure is synthesized through Suzuki-Miyaura cross-coupling reactions, as demonstrated in and , where boronate esters of pyrazole derivatives are coupled with halogenated aromatic amines under palladium catalysis . The compound’s design incorporates dual tetrahydro-2H-pyran rings, which may enhance solubility and metabolic stability compared to purely aromatic systems.

Properties

IUPAC Name |

N-[1-(oxan-2-ylmethyl)pyrazol-4-yl]oxane-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O3/c19-15(12-4-7-20-8-5-12)17-13-9-16-18(10-13)11-14-3-1-2-6-21-14/h9-10,12,14H,1-8,11H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLMBBNOESFSKFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)CN2C=C(C=N2)NC(=O)C3CCOCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-carboxamide is a compound characterized by its unique molecular structure, which includes both pyrazole and tetrahydropyran moieties. This combination suggests potential applications in medicinal chemistry, particularly in the development of novel therapeutic agents. The compound's biological activity is of significant interest, particularly in areas such as anticancer and antimicrobial research.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 296.37 g/mol. The structure features a pyrazole ring substituted with a tetrahydropyran group, which may influence its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 296.37 g/mol |

| CAS Number | 2034228-77-6 |

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit promising anticancer properties. For instance, the pyrazole moiety is known to interact with various biological targets involved in cancer proliferation and survival pathways.

Case Study: Pyrazole Derivatives in Cancer Research

A study evaluated several pyrazole derivatives for their cytotoxic effects against different cancer cell lines. The results showed that certain derivatives inhibited cell growth significantly, with IC50 values in the low micromolar range. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary data suggest that it may possess activity against both Gram-positive and Gram-negative bacteria.

Research Findings: Antimicrobial Efficacy

In a recent assay, compounds structurally related to this compound were tested against common bacterial strains. The minimum inhibitory concentration (MIC) values ranged from 15 to 30 µg/mL, indicating moderate antibacterial activity .

The mechanism by which this compound exerts its biological effects likely involves the modulation of specific enzyme activities and signaling pathways. For example, it may inhibit kinases involved in cell signaling, thereby affecting cellular proliferation and survival.

Structure–Activity Relationship (SAR)

Understanding the structure–activity relationship (SAR) is crucial for optimizing the biological activity of this compound. Modifications to the tetrahydropyran or pyrazole moieties can significantly impact potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Alkyl substitution on pyrazole | Increased anticancer activity |

| Hydroxyl group addition on tetrahydropyran | Enhanced antimicrobial properties |

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

The compound belongs to a class of pyrazole-based amides with diverse substituents. Below is a detailed comparison with analogous molecules, focusing on structural variations and inferred physicochemical or biological implications.

Variations in Tetrahydro-2H-pyran Substitution

- Target Compound : Features a tetrahydro-2H-pyran-2-ylmethyl group at the pyrazole 1-position and a tetrahydro-2H-pyran-4-carboxamide at the 4-position.

- N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-carboxamide (): Differs in the pyran substitution position (4-yl instead of 2-yl).

Aromatic Substituents and Electronic Effects

- N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)-2-(thiophen-3-yl)acetamide (): Replaces the tetrahydro-2H-pyran-4-carboxamide with a thiophene-3-yl acetamide. The thiophene’s electron-rich aromatic system may enhance π-π interactions in target binding, but its lower polarity could reduce solubility compared to the target compound .

- 2-phenyl-N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)acetamide (): Substitutes a phenyl group for the pyran-4-carboxamide. The phenyl’s hydrophobicity may increase membrane permeability but reduce water solubility .

- N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)cinnamamide (): Incorporates a cinnamamide group, introducing a conjugated double bond.

Bulky Substituents and Steric Effects

- N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)pivalamide (): Contains a pivalamide (trimethylacetyl) group.

Complex Heterocyclic Systems

- N-(1-(tetrahydro-2H-pyran-4-yl)-1H-pyrazol-4-yl)-1-(thiophen-2-yl)cyclopentanecarboxamide (): Combines a cyclopentane-thiophene hybrid with the pyrazole-pyran core. The rigid cyclopentane ring could restrict conformational flexibility, optimizing target interactions but complicating synthesis .

Structural and Functional Comparison Table

Q & A

Q. What are the optimal synthetic routes for preparing N-(1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-yl)tetrahydro-2H-pyran-4-carboxamide?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving:

- Amidation : Coupling tetrahydro-2H-pyran-4-carboxylic acid derivatives with 1-((tetrahydro-2H-pyran-2-yl)methyl)-1H-pyrazol-4-amine precursors using reagents like EDC/HOBt or DCC in anhydrous DMF .

- Protection/Deprotection : The tetrahydro-2H-pyran (THP) group is often introduced via reaction with dihydropyran under acidic conditions (e.g., pyridinium p-toluenesulfonate) to protect hydroxyl or amine intermediates .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (e.g., ethanol/water mixtures) yield high-purity products (>95% HPLC purity) .

Q. How is structural characterization performed for this compound?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR (e.g., 400 MHz in DMSO-d6 or CDCl3) to confirm substitution patterns, THP ring conformations, and amide bond formation. For example, characteristic signals for THP methylene protons appear at δ 3.5–4.0 ppm .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular ion peaks (e.g., m/z 364.2 for related analogs) .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>98%) .

Q. What are the solubility and stability profiles of this compound in common solvents?

- Methodological Answer :

- Solubility : Tested in DMSO (>50 mg/mL), ethanol (~10 mg/mL), and water (<1 mg/mL). Stability studies in PBS (pH 7.4) at 37°C show <5% degradation over 24 hours .

- Storage : Recommend storing as a lyophilized powder at -20°C under inert gas (N) to prevent hydrolysis of the carboxamide group .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

- Methodological Answer :

- Core Modifications : Replace the THP ring with cyclohexane or piperidine derivatives to assess steric/electronic effects on target binding .

- Functional Group Variations : Introduce substituents (e.g., fluorine, methyl) on the pyrazole or THP rings via Suzuki-Miyaura coupling or reductive amination .

- In Silico Modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases) and guide synthesis .

Q. How to resolve contradictions in biological assay data across different research groups?

- Methodological Answer :

- Assay Standardization : Validate protocols using positive controls (e.g., GW788388 for TGF-β inhibition) and ensure consistent cell lines/passage numbers .

- Metabolite Interference : Perform LC-MS/MS to rule out degradation products (e.g., hydrolyzed carboxamide) that may skew results .

- Orthogonal Assays : Confirm activity via SPR (binding affinity) and cellular thermal shift assays (CETSA) .

Q. What strategies improve bioavailability for in vivo studies?

- Methodological Answer :

- Prodrug Design : Convert the carboxamide to a methyl ester or phosphonate prodrug to enhance membrane permeability .

- Formulation : Use lipid-based nanoparticles (e.g., PEGylated liposomes) to improve aqueous solubility and reduce hepatic first-pass metabolism .

- Pharmacokinetic Profiling : Conduct IV/PO dosing in rodents with LC-MS quantification of plasma/tissue concentrations .

Q. How to address synthetic challenges in scaling up multi-gram batches?

- Methodological Answer :

- Catalyst Optimization : Replace stoichiometric reagents (e.g., DCC) with catalytic systems (e.g., polymer-supported carbodiimides) for easier purification .

- Flow Chemistry : Implement continuous-flow reactors for THP protection/deprotection steps to minimize side reactions .

- Process Analytics : Use PAT tools (e.g., in-line FTIR) to monitor reaction progress and intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.